molecular formula C10H9Br2N3 B14230667 2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine CAS No. 526224-69-1

2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine

Cat. No.: B14230667
CAS No.: 526224-69-1
M. Wt: 331.01 g/mol
InChI Key: BTKVGBCXLHDGBP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine is a complex organic compound that features both pyridine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine typically involves the bromination of precursor compounds. One common method involves the reaction of 2-methyl-6-[3-(methyl)-1H-pyrazol-1-yl]pyridine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding pyridine and pyrazole derivatives.

    Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives.

    Oxidation: Products include pyridine and pyrazole oxides.

    Reduction: Products include methyl-substituted pyridine and pyrazole derivatives.

Scientific Research Applications

2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine and pyrazole rings contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine
  • 3-(Bromomethyl)pyrazole
  • 2-(Bromomethyl)-3-methoxypyridine

Uniqueness

2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical and biological properties. The dual bromomethyl groups enhance its reactivity and versatility in synthetic applications compared to similar compounds with single bromomethyl groups.

Properties

CAS No.

526224-69-1

Molecular Formula

C10H9Br2N3

Molecular Weight

331.01 g/mol

IUPAC Name

2-(bromomethyl)-6-[3-(bromomethyl)pyrazol-1-yl]pyridine

InChI

InChI=1S/C10H9Br2N3/c11-6-8-2-1-3-10(13-8)15-5-4-9(7-12)14-15/h1-5H,6-7H2

InChI Key

BTKVGBCXLHDGBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N2C=CC(=N2)CBr)CBr

Origin of Product

United States

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